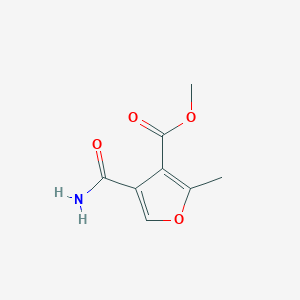

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is known for its unique structure, which includes a carbamoyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further converted to the desired compound through subsequent reactions .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate undergoes cyclization and aromatization to produce ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The furan ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furans with different functional groups.

Scientific Research Applications

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 4-carbamoyl-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of a carbamoyl group, leading to different chemical properties and reactivity.

Methyl 2-methyl-3-furancarboxylate: Lacks the carbamoyl group, resulting in distinct biological and chemical behavior.

Ethyl 4-acetyl-5-methylfuran-3-carboxylate:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring with a carbamoyl group and a carboxylate moiety, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functional applications in biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their structural conformation and activity. Additionally, the aromatic nature of the furan ring allows for π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, studies involving HeLa (cervical cancer) and HepG2 (liver cancer) cell lines reported that the compound reduces cell viability in a dose-dependent manner .

Case Studies

- Antimicrobial Study : A study tested this compound against a panel of bacterial strains, revealing an IC50 value of approximately 25 µM for Staphylococcus aureus. The compound was noted for its rapid bactericidal effect within hours of exposure.

- Anticancer Study : In research focusing on cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation rates. The compound was found to have an IC50 value of 30 µM against HeLa cells, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To understand its unique properties, this compound can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | Contains a cyano group | Moderate antibacterial activity |

| Methyl 2-methyl-3-furancarboxylate | Lacks carbamoyl group | Limited biological activity |

| Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Acetyl group instead of carbamoyl | Weak anticancer properties |

Properties

CAS No. |

28921-32-6 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 4-carbamoyl-2-methylfuran-3-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-4-6(8(11)12-2)5(3-13-4)7(9)10/h3H,1-2H3,(H2,9,10) |

InChI Key |

GWDKQNRHOOPKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CO1)C(=O)N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.